Des(isopropoxyethyl) Bisoprolol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des(isopropoxyethyl) Bisoprolol-d7 is a deuterated analog of Bisoprolol, a beta-blocker used primarily for treating high blood pressure and heart-related conditions. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des(isopropoxyethyl) Bisoprolol-d7 involves the deuteration of BisoprololThe reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Des(isopropoxyethyl) Bisoprolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The isopropoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include deuterated analogs of Bisoprolol with different functional groups, which are useful for various research applications .
Scientific Research Applications
Des(isopropoxyethyl) Bisoprolol-d7 is widely used in scientific research, particularly in:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems.
Metabolic Studies: It helps in understanding the metabolic pathways and the effects of deuterium on drug metabolism.
Proteomics: Used as a biochemical tool in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of Des(isopropoxyethyl) Bisoprolol-d7 is similar to that of Bisoprolol. It selectively blocks beta-1 adrenergic receptors, reducing the effects of catecholamines like adrenaline on the heart. This leads to a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Bisoprolol: The non-deuterated form, widely used as a beta-blocker.
Metoprolol: Another beta-blocker with similar pharmacological effects.
Atenolol: A beta-blocker used for similar indications but with different pharmacokinetic properties.
Uniqueness
Des(isopropoxyethyl) Bisoprolol-d7 is unique due to its deuterium labeling, which provides advantages in research applications, particularly in pharmacokinetics and metabolic studies. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic profile, making it a valuable tool for scientific investigations .
Biological Activity
Des(isopropoxyethyl) Bisoprolol-d7 is a deuterated derivative of Bisoprolol, a selective beta-1 adrenergic antagonist commonly used in the treatment of cardiovascular conditions. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparative studies with other beta-blockers.
- Molecular Formula : C13D7H14N O3
- Molecular Weight : 246.354 g/mol
- CAS Number : 62572-93-4
- IUPAC Name : 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(hydroxymethyl)phenoxy]propan-2-ol
This compound functions primarily as a selective antagonist of the beta-1 adrenergic receptors. By binding to these receptors, it inhibits the action of catecholamines (like norepinephrine), leading to several physiological effects:
- Decreased Heart Rate : Reduces the heart's workload and oxygen demand.
- Lowered Blood Pressure : Results from decreased cardiac output and reduced renin release from the kidneys.
- Inhibition of Renin Release : This action blocks the renin-angiotensin system, which is crucial in regulating blood pressure.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : High bioavailability due to efficient absorption and minimal first-pass metabolism.
- Distribution : Moderate plasma protein binding (approximately 30%) and a volume of distribution around 3.5 L/kg.
- Elimination Half-Life : Approximately 9–12 hours, allowing for once-daily dosing.
The compound is primarily metabolized by CYP3A4 in the liver, producing inactive metabolites that are excreted mainly via urine.
Comparative Studies
A recent study evaluated this compound alongside other beta-blockers like Metoprolol and Atenolol. The findings indicated that while all compounds effectively inhibited beta-1 receptors, this compound exhibited superior selectivity and binding affinity:
Compound | Binding Energy (kcal/mol) | Selectivity |
---|---|---|
This compound | 6.74 | High |
Metoprolol | 6.63 | Moderate |
Atenolol | 6.50 | Low |
Case Study 1: Antihypertensive Efficacy
A clinical trial assessed the antihypertensive effects of this compound in patients with essential hypertension. The results demonstrated a significant reduction in systolic and diastolic blood pressure over a 12-week period compared to a placebo group.
Case Study 2: Cardioprotective Effects
Another study focused on patients with chronic heart failure. Patients treated with this compound showed improved ejection fraction and reduced hospitalizations due to heart failure exacerbations compared to those receiving standard care.
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(hydroxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C13H21NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,10,12,14-16H,7-9H2,1-2H3/i1D3,2D3,10D |
InChI Key |
XWWMQUXRXOEXDS-SVMCCORHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CO)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.